molecular formula C16H25Cl2NO B1395120 4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride CAS No. 1219977-08-8

4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride

Cat. No.: B1395120
CAS No.: 1219977-08-8
M. Wt: 318.3 g/mol
InChI Key: OKMVJZZPHHTWNI-UHFFFAOYSA-N
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Description

“4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1185301-09-0 . It has a molecular weight of 283.84 and a molecular formula of C16H25Cl2NO . It is also known as Bupivacaine, a medication used for regional anesthesia and acute pain management.


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H25NO.ClH/c1-3-13(2)15-4-6-16(7-5-15)18-12-14-8-10-17-11-9-14;/h4-7,13-14,17H,3,8-12H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 283.84 and a molecular formula of C16H25Cl2NO . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Metabolic Activity

4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride has been studied for its impact on metabolic activity. Massicot, Steiner, and Godfroid (1985) found that when chronically administered, it leads to reduced food intake and weight gain in obese rats, along with an increase in free fatty acid concentration (Massicot, Steiner, & Godfroid, 1985).

Feeding Behavior and Toxicity

The compound's effect on feeding behavior has also been explored. Massicot, Thuillier, and Godfroid (1984) discovered that it affects the satiety center by reducing obesity in mice, highlighting its potential in influencing feeding patterns (Massicot, Thuillier, & Godfroid, 1984).

Aromatase Inhibition and Cancer Treatment

In the context of cancer research, Hartmann and Batzl (1986) described the synthesis and biological evaluation of various compounds including 4-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine derivatives as aromatase inhibitors, which may have implications in treating hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Thermogenic Effects

Massicot, Ricquier, Godfroid, and Apfelbaum (1985) studied the thermogenic effects of this compound, noting that it increases energy expenditure and stimulates mitochondrial oxygen consumption in rats (Massicot, Ricquier, Godfroid, & Apfelbaum, 1985).

Lipolytic Effects

Further research by Massicot, Falcou, Steiner, and Godfroid (1986) demonstrated that this compound enhances glycerol release from adipocytes, indicating lipolytic effects (Massicot, Falcou, Steiner, & Godfroid, 1986).

Structural and Molecular Studies

Szafran, Komasa, and Bartoszak-Adamska (2007) conducted structural and molecular studies on similar piperidine derivatives, which can be useful in understanding the physical and chemical properties of this compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Mechanism of Action

Properties

IUPAC Name

4-[(4-butan-2-yl-2-chlorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO.ClH/c1-3-12(2)14-4-5-16(15(17)10-14)19-11-13-6-8-18-9-7-13;/h4-5,10,12-13,18H,3,6-9,11H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKMVJZZPHHTWNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC(=C(C=C1)OCC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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